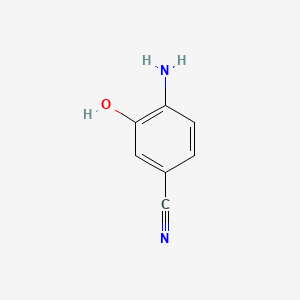

4-Amino-3-hydroxybenzonitrile

説明

4-Amino-3-hydroxybenzonitrile (CAS: 55586-26-0) is a substituted benzonitrile derivative featuring an amino group (-NH₂) at the 4-position, a hydroxyl group (-OH) at the 3-position, and a nitrile (-CN) functional group. Its molecular formula is C₇H₅N₂O, with a molecular weight of 133.13 g/mol. This compound is synthesized via the reduction of 3-hydroxy-4-nitrobenzonitrile, achieving high yields of up to 95% using methods like catalytic hydrogenation or tin(II) chloride-mediated reduction .

The hydroxyl and amino groups confer polarity and hydrogen-bonding capacity, making it a versatile intermediate in pharmaceutical and agrochemical research. Its applications include serving as a precursor for bioactive molecules, such as kinase inhibitors and antimicrobial agents, due to its ability to undergo further functionalization (e.g., alkylation, halogenation) .

特性

IUPAC Name |

4-amino-3-hydroxybenzonitrile | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H6N2O/c8-4-5-1-2-6(9)7(10)3-5/h1-3,10H,9H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HKZPOGZBKIWMPO-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=C(C=C1C#N)O)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H6N2O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID50436597 | |

| Record name | 4-amino-3-hydroxy-benzonitrile | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50436597 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

134.14 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

55586-26-0 | |

| Record name | 4-amino-3-hydroxy-benzonitrile | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50436597 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 4-Amino-3-hydroxybenzonitrile | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

準備方法

Reaction Mechanism and Conditions

This method involves brominating a benzoxazolinone intermediate followed by cyanation. As detailed in patent CA2341718A1, brominated benzoxazolinone (Formula III) reacts with CuCN under nitrogen at 120–175°C in polar solvents (e.g., DMF). A 75% molar excess of CuCN ensures complete conversion, with subsequent NaCN addition at 100°C to enhance yield. Deprotection of the t-BOC group using trifluoroacetic acid (TFA) yields the final product.

- Brominated benzoxazolinone (24 g) and CuCN (75% excess) in DMF heated to 150°C for 6 hours under N₂.

- Cool to 100°C, add NaCN (4-fold excess), stir for 2 hours.

- Isolate nitrile intermediate, treat with TFA in CH₂Cl₂ at 0°C for 4 hours.

- Yield: 71% (18 g); Purity: >99% (¹H NMR confirmed).

Catalytic Considerations

Transition metals like Pd(0) or Ni(0) can replace CuCN but require alkali cyanides (e.g., KCN). Zn(CN)₂ offers a greener alternative but demands longer reaction times (10–12 hours).

Nitro Group Reduction

Tin-Mediated Reduction

ChemicalBook outlines a two-step synthesis starting from 2-hydroxy-3-nitrobenzonitrile. Stannous chloride (SnCl₂) in acetic acid reduces the nitro group to an amino group under argon at 80°C.

- 2-Hydroxy-3-nitrobenzonitrile (2.40 g) and SnCl₂ (9.6 g) in acetic acid (100 mL) heated at 80°C for 2 hours.

- Neutralize with NaOH, extract with ethyl acetate, and purify via silica gel chromatography.

- Yield: 77% (1.50 g); ¹H NMR (CD₃OD): δ 6.92 (d, 1H), 6.85–6.69 (m, 2H).

Limitations

SnCl₂ generates toxic waste, complicating large-scale applications. Catalytic hydrogenation (H₂/Pd-C) is explored but requires high-pressure equipment.

High-Temperature Ammonolysis of Esters

Industrial-Scale Synthesis

Patent EP0745585A1 describes converting methyl 4-hydroxybenzoate to 4-hydroxybenzonitrile via ammonolysis over a Zn-doped boron phosphate catalyst at 340°C. The continuous gas-phase process achieves 95% yield with a catalyst load of 2 mol·kg⁻¹·h⁻¹.

- Catalyst: Zn-doped boron phosphate (surface area >400 m²/g).

- Temperature: 340°C; Pressure: Ambient.

- By-products: <1% phenol.

Advantages

- Scalability : Suitable for continuous reactors.

- Catalyst Reusability : Minimal deactivation after 100 cycles.

Dehydration of Amides

Thionyl Chloride Method

CN111269144A details dehydrating 4-aminobenzamide using thionyl chloride (SOCl₂) in toluene, followed by hydrolysis.

- 4-Aminobenzamide (102 g) and SOCl₂ (205 g) in toluene heated to 90–100°C.

- Hydrolyze with water, adjust pH to 6.5–7.5, and crystallize at 0–5°C.

- Yield: 85.3%; Purity: 99.5% (HPLC).

Comparative Analysis of Methods

化学反応の分析

Types of Reactions: 4-Amino-3-hydroxybenzonitrile undergoes various chemical reactions, including:

Oxidation: The hydroxyl group can be oxidized to form corresponding quinones.

Reduction: The nitro group in precursor compounds can be reduced to an amino group.

Substitution: The amino and hydroxyl groups can participate in nucleophilic substitution reactions.

Common Reagents and Conditions:

Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

Reduction: Palladium hydroxide (Pd(OH)₂) and hydrogen gas (H₂) are commonly used.

Substitution: Reagents such as alkyl halides and acyl chlorides are used under basic or acidic conditions.

Major Products:

Oxidation: Quinones and other oxidized derivatives.

Reduction: Amino derivatives.

Substitution: Various substituted benzonitriles.

科学的研究の応用

4-Amino-3-hydroxybenzonitrile has a wide range of applications in scientific research:

Chemistry: Used as an intermediate in the synthesis of dyes, pigments, and other organic compounds.

Biology: Investigated for its potential role in biochemical pathways and as a building block for bioactive molecules.

Medicine: Explored for its potential therapeutic properties, including antimicrobial and anticancer activities.

Industry: Utilized in the production of specialty chemicals and materials

作用機序

The mechanism of action of 4-Amino-3-hydroxybenzonitrile is not fully understood. it is believed to interact with various molecular targets and pathways, depending on its specific application. For instance, in medicinal chemistry, it may inhibit certain enzymes or receptors, leading to therapeutic effects. Further research is needed to elucidate the precise mechanisms involved .

類似化合物との比較

Key Observations :

- Polarity: The hydroxyl group in this compound enhances solubility in polar solvents compared to methyl (-CH₃) or ethyl (-CH₂CH₃) derivatives, which exhibit higher lipophilicity .

生物活性

4-Amino-3-hydroxybenzonitrile (C7H6N2O) is a compound of significant interest in medicinal chemistry due to its diverse biological activities. This article explores its biological properties, mechanisms of action, and potential therapeutic applications, supported by relevant research findings and data.

This compound is characterized by the presence of an amino group (-NH2), a hydroxyl group (-OH), and a nitrile group (-C≡N) on a benzene ring. These functional groups contribute to its reactivity and interaction with biological targets.

Antimicrobial Properties

Research indicates that this compound exhibits antimicrobial activity against various pathogens. A study highlighted its effectiveness against Gram-positive and Gram-negative bacteria, suggesting its potential as a lead compound for developing new antibiotics.

Anticancer Activity

The compound has been investigated for its anticancer properties, particularly in inhibiting the proliferation of cancer cells. In vitro studies demonstrated that this compound can induce apoptosis in cancer cell lines, potentially through the modulation of apoptotic pathways .

The biological activity of this compound is believed to involve several mechanisms:

- Enzyme Inhibition: The compound may inhibit specific enzymes involved in cancer cell growth and survival.

- Receptor Modulation: It can interact with various receptors, influencing cellular signaling pathways.

- Reactive Oxygen Species (ROS) Generation: The compound may induce oxidative stress in target cells, leading to apoptosis.

Case Studies

- Antimicrobial Efficacy : A study conducted on the antimicrobial effects of this compound revealed that it significantly inhibited the growth of Staphylococcus aureus and Escherichia coli, with minimum inhibitory concentrations (MICs) comparable to standard antibiotics.

- Anticancer Potential : In a comparative study, this compound was shown to reduce cell viability in breast cancer cell lines (MCF-7) by approximately 50% at a concentration of 100 µM after 48 hours of treatment. This effect was attributed to increased levels of caspase-3 activity, indicating apoptosis induction .

Data Table: Summary of Biological Activities

Q & A

Q. What are the common synthesis routes for 4-Amino-3-hydroxybenzonitrile, and how do their yields compare?

Methodological Answer: The primary synthesis involves reducing 3-hydroxy-4-nitrobenzonitrile. Two established methods are:

- Catalytic hydrogenation (e.g., using H₂/Pd-C), yielding ~95% .

- Chemical reduction with stannous chloride (SnCl₂), yielding ~86% . For reproducibility, confirm reaction completion via TLC or HPLC and purify using column chromatography.

Table 1: Synthesis Route Comparison

| Method | Reducing Agent | Yield (%) | Reference |

|---|---|---|---|

| Catalytic hydrogenation | H₂/Pd-C | 95 | |

| Stannous chloride | SnCl₂ | 86 |

Q. What safety protocols are essential for handling this compound in the lab?

Methodological Answer: Despite conflicting hazard classifications (non-hazardous in vs. acute toxicity in ), adopt precautionary measures:

Q. Which analytical techniques are recommended for characterizing this compound?

Methodological Answer:

- Structural confirmation: Use ¹H/¹³C NMR and FT-IR to verify amino, hydroxyl, and nitrile functional groups.

- Purity assessment: Employ HPLC (C18 column, acetonitrile/water mobile phase) or GC-MS .

- Elemental analysis: Validate composition via CHNS/O microanalysis.

Advanced Research Questions

Q. How can researchers optimize synthesis conditions to improve yield and scalability?

Methodological Answer:

- Catalyst screening: Test alternatives to Pd-C (e.g., Raney Ni) for cost-effectiveness.

- Solvent optimization: Replace polar aprotic solvents (DMF) with ethanol/water mixtures to reduce environmental impact .

- Kinetic studies: Use in-situ IR or reaction calorimetry to monitor nitro group reduction kinetics.

Q. How should contradictions in hazard classification across safety data sheets (SDS) be resolved?

Methodological Answer: Discrepancies exist between SDS stating "non-hazardous" and those classifying acute toxicity (H302, H315) . To resolve:

Q. What strategies are effective for designing derivatives of this compound for pharmacological studies?

Methodological Answer:

- Functional group modification: Introduce electron-withdrawing groups (e.g., halogens) to the benzene ring to enhance binding affinity .

- Bioisosteric replacement: Replace the nitrile group with a carboxylic acid to improve solubility .

- SAR studies: Synthesize analogs (e.g., 4-Amino-3-hydroxybenzoic acid) and compare bioactivity via enzyme inhibition assays .

Data Contradiction Analysis

Q. Table 2: Hazard Classification Discrepancies

Resolution Workflow:

Prioritize SDS from academic suppliers (e.g., Indagoo over commercial vendors).

Validate via third-party platforms (e.g., PubChem, ECHA).

Conduct in-house toxicity screening if discrepancies persist.

Key Takeaways

- Synthesis: Optimize catalytic conditions for scalability.

- Safety: Assume precautionary hazard controls despite conflicting SDS.

- Derivatization: Focus on functional group modifications to enhance bioactivity.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。